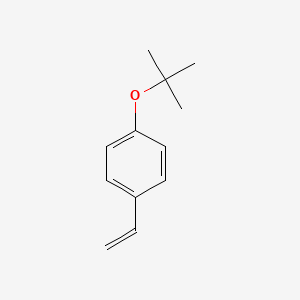

4-terc-butoxistireno

Descripción general

Descripción

4-tert-Butoxystyrene is an organic synthetic reagent used primarily as a polymer monomer. It is known for its role in the preparation of poly(4-tert-butoxystyrene) and other living polymers. This compound is a colorless to almost colorless clear liquid with a molecular formula of C12H16O and a molecular weight of 176.25 g/mol . It is utilized in various industrial applications due to its unique properties, such as its ability to form micelles in hexane .

Aplicaciones Científicas De Investigación

4-tert-Butoxystyrene has a wide range of applications in scientific research:

Mecanismo De Acción

Target of Action

4-tert-Butoxystyrene is primarily used in the synthesis of block copolymers . The primary targets of this compound are the monomers that it interacts with during the polymerization process .

Mode of Action

4-tert-Butoxystyrene interacts with its targets through a process known as anionic polymerization . This process involves the sequential addition of monomers in a solvent at low temperatures, using a specific initiator . The 4-tert-Butoxystyrene molecule acts as a monomer, contributing to the formation of the polymer chain .

Biochemical Pathways

The key biochemical pathway involved in the action of 4-tert-Butoxystyrene is the anionic polymerization pathway . This pathway leads to the formation of block copolymers, which are macromolecules composed of linear arrangements of chemically different polymeric chains . These block copolymers can self-assemble into a variety of structures, which form the basis for applications ranging from thermoplastic elastomers to drug delivery systems .

Pharmacokinetics

It’s known that the compound is used in controlled anionic polymerizations, which suggests that its bioavailability and stability are carefully controlled during the polymerization process .

Result of Action

The result of 4-tert-Butoxystyrene’s action is the formation of block copolymers . These copolymers have a narrow molecular weight distribution and controlled architectures . The copolymers can form self-assembled structures, which have a wide range of applications .

Action Environment

The action of 4-tert-Butoxystyrene is influenced by several environmental factors. The polymerization process is typically carried out in a solvent at low temperatures . The choice of solvent, temperature, and the presence of an initiator can all influence the efficacy and stability of the resulting copolymer .

Análisis Bioquímico

Biochemical Properties

It has been used in the preparation of diblock copolymers, poly(isoprene-block-2-vinylpyridine) (IP) and poly(styrene-block-(4-tert-butoxystyrene)) (StB), by controlled anionic polymerizations . The interactions of 4-tert-Butoxystyrene with enzymes, proteins, and other biomolecules are yet to be explored.

Molecular Mechanism

It is known that 4-tert-Butoxystyrene can be converted into poly(4-hydroxylstyrene) (H) by an acid hydrolysis reaction . The details of how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, are yet to be discovered.

Métodos De Preparación

The synthesis of 4-tert-Butoxystyrene typically involves the following steps:

Grignard Reaction: Magnesium turnings are reacted with 4-bromostyrene in tetrahydrofuran (THF) to form a Grignard reagent.

Addition of tert-Butyl Peroxybenzoate: The Grignard reagent is then reacted with tert-butyl peroxybenzoate to yield 4-tert-Butoxystyrene.

Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring the purity and consistency of the final product.

Análisis De Reacciones Químicas

4-tert-Butoxystyrene undergoes various chemical reactions, including:

Polymerization: It can be polymerized using anionic polymerization techniques, often initiated by sec-butyllithium in THF at low temperatures.

Common reagents used in these reactions include hydrochloric acid for hydrolysis and sec-butyllithium for polymerization. The major products formed from these reactions are poly(4-hydroxystyrene) and various block copolymers.

Comparación Con Compuestos Similares

4-tert-Butoxystyrene is similar to other styrene derivatives, such as:

4-tert-Butylstyrene: Both compounds have tert-butyl groups, but 4-tert-Butoxystyrene has an additional oxygen atom, making it more reactive in certain polymerization reactions.

Poly(4-vinylphenol): This compound is formed from the hydrolysis of 4-tert-Butoxystyrene and has applications in photoresists and adhesives.

The uniqueness of 4-tert-Butoxystyrene lies in its ability to form micelles and its versatility in polymerization reactions, making it a valuable compound in both research and industrial applications.

Actividad Biológica

4-tert-Butoxystyrene is an organic compound that has garnered attention in various fields, particularly in polymer chemistry and biological activity studies. The compound's structure allows it to participate in different chemical reactions, leading to the synthesis of various derivatives that exhibit significant biological properties. This article delves into the biological activity of 4-tert-butoxystyrene, highlighting its antibacterial effects, potential applications in agriculture, and relevant case studies.

4-tert-Butoxystyrene is characterized by the presence of a tert-butoxy group attached to a styrene backbone. Its chemical formula is C12H16O2, and it can be synthesized through various organic reactions, including anionic polymerization and copolymerization techniques.

Biological Activity Overview

The biological activity of 4-tert-butoxystyrene and its derivatives has been studied extensively. Key findings include:

- Antibacterial Activity : Compounds derived from 4-tert-butoxystyrene exhibit notable antibacterial properties against various strains of bacteria, including Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

- Insecticidal Properties : Some derivatives have shown insecticidal activity, particularly against pests like Myzus persicae (green peach aphid) and Alphitobius diaperinus (lesser mealworm), indicating potential agricultural applications .

Antibacterial Effects

A study evaluated the antibacterial activity of several derivatives synthesized from 4-tert-butoxystyrene. The results are summarized in the following table:

| Compound Name | Target Bacteria | Activity Level |

|---|---|---|

| Ethyl (4-tert-butylcyclohexylidene)acetate | Bacillus subtilis | Strong |

| Bromolactone 5 | Staphylococcus aureus | Moderate |

| Bromolactone 5 | Escherichia coli | Weak |

The strongest bacteriostatic effect was observed against Bacillus subtilis, with a significant inhibition of growth noted for the other strains .

Insecticidal Activity

The insecticidal properties of 4-tert-butoxystyrene derivatives were also investigated. The findings indicated:

- Attractant Properties : Certain compounds showed attractant properties for larvae of Alphitobius diaperinus, which could be leveraged for pest control strategies.

- Feeding Deterrent Activity : The same compounds displayed weak feeding deterrent effects against adult insects, suggesting that they could be used in integrated pest management systems .

Case Studies

- Synthesis and Evaluation : A comprehensive study synthesized various derivatives of 4-tert-butoxystyrene and evaluated their biological activities. The research highlighted that modifications to the tert-butoxy group significantly influenced the antibacterial and insecticidal activities .

- Polymer Applications : Research into polymers derived from 4-tert-butoxystyrene has shown that these materials exhibit enhanced mechanical properties and biocompatibility, making them suitable for biomedical applications .

Propiedades

IUPAC Name |

1-ethenyl-4-[(2-methylpropan-2-yl)oxy]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O/c1-5-10-6-8-11(9-7-10)13-12(2,3)4/h5-9H,1H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRFNSWBVXHLTCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=CC=C(C=C1)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

95418-60-3 | |

| Record name | Benzene, 1-(1,1-dimethylethoxy)-4-ethenyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95418-60-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID30341978 | |

| Record name | 4-tert-Butoxystyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30341978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95418-58-9 | |

| Record name | 1-(1,1-Dimethylethoxy)-4-ethenylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95418-58-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-tert-Butoxystyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30341978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.